1-(Bromomethyl)-1-(trifluoromethyl)cyclohexane
Description
Properties
IUPAC Name |
1-(bromomethyl)-1-(trifluoromethyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrF3/c9-6-7(8(10,11)12)4-2-1-3-5-7/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEZCCBUISMUCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of the Trifluoromethyl Group
The trifluoromethyl group is typically introduced onto the cyclohexane ring via electrophilic trifluoromethylation. This can be achieved by reacting cyclohexane derivatives with trifluoromethyl iodide or other trifluoromethylating agents under controlled conditions to ensure selective substitution at the desired carbon.
- Reaction Conditions: The reaction is often conducted in an inert solvent such as dichloromethane or acetonitrile, at low to moderate temperatures to prevent side reactions.
- Catalysts: Copper-based catalysts or photochemical initiators may be employed to activate the trifluoromethylating agent.
- Selectivity: The reaction favors substitution at the tertiary carbon (if present) or at activated positions on the ring.
Bromination to Form the Bromomethyl Group
Following trifluoromethylation, the bromomethyl group is introduced by bromination of the methyl substituent adjacent to the cyclohexane ring.
- Bromination Agents: Bromine or N-bromosuccinimide (NBS) are common reagents.
- Reaction Medium: The bromination is typically carried out in solvents like carbon tetrachloride or dichloromethane.
- Radical Initiation: The reaction is often initiated by light (photochemical) or radical initiators such as azobisisobutyronitrile (AIBN).
- Temperature Control: Maintaining moderate temperatures (e.g., 25–40 °C) helps control the reaction rate and selectivity.
- Purification: The product is purified by distillation or chromatographic techniques to isolate pure 1-(Bromomethyl)-1-(trifluoromethyl)cyclohexane.
Representative Synthetic Route Summary
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Electrophilic trifluoromethylation of cyclohexane derivative | Trifluoromethyl iodide, copper catalyst, inert solvent, 0–25 °C | Introduction of trifluoromethyl group on cyclohexane |
| 2 | Radical bromination of methyl substituent | Bromine or NBS, radical initiator (AIBN), CCl4 or DCM, 25–40 °C, light | Formation of bromomethyl substituent |
| 3 | Purification | Distillation or chromatography | Isolation of pure this compound |
Research Findings and Optimization
- Selectivity: Research emphasizes the importance of reaction temperature and reagent stoichiometry to maximize yield and minimize side products.
- Yield: Typical yields for the bromination step can reach above 85% under optimized conditions.
- Scalability: The process has been adapted for scale-up with attention to mixing and heat dissipation to maintain product quality.
- Mechanistic Insights: Bromination proceeds via a radical chain mechanism, while trifluoromethylation involves electrophilic substitution facilitated by metal catalysis.
Data Table: Key Parameters in Preparation
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Trifluoromethylating agent | Trifluoromethyl iodide | Electrophilic source |
| Catalyst | Copper(I) iodide or similar | Facilitates CF3 transfer |
| Brominating agent | Bromine or N-bromosuccinimide | Radical bromination |
| Solvent | Dichloromethane, carbon tetrachloride | Inert solvents for selective reactions |
| Temperature | 0–40 °C | Controlled to avoid side reactions |
| Reaction time | 2–10 hours | Depending on scale and conditions |
| Purification methods | Distillation, column chromatography | Ensures product purity |
| Typical yield | 80–90% | High efficiency with optimized protocol |
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-(trifluoromethyl)cyclohexane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions may be less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Elimination Reactions: Strong bases like potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, or substituted amines.
Elimination Reactions: Alkenes with a trifluoromethyl group.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reagents used.
Scientific Research Applications
Pharmaceutical Applications
1-(Bromomethyl)-1-(trifluoromethyl)cyclohexane is primarily investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to participate in various chemical reactions that are crucial for drug development.
Key Areas of Research :
- Antiviral Agents : Research has indicated that compounds with similar structures can act as inhibitors for viruses, such as the Ebola virus. The trifluoromethyl group is particularly beneficial for enhancing the bioactivity of antiviral compounds .
- Synthesis of Complex Molecules : This compound serves as a precursor in synthesizing complex fluorinated molecules, which are often used in pharmaceuticals due to their enhanced metabolic stability and bioactivity .
Case Study Example :
A study focused on the synthesis of 4-(aminomethyl)benzamide derivatives demonstrated that introducing trifluoromethyl groups significantly improved antiviral activity against the Ebola virus, suggesting that similar strategies could be employed using this compound .
Material Science Applications
The unique properties of this compound also lend themselves to applications in material science:
- Fluorinated Polymers : The compound can be used in the synthesis of fluorinated polymers, which possess excellent chemical resistance and thermal stability. These polymers are utilized in various industrial applications, including coatings and sealants.
- Surface Modifications : Its reactivity allows it to be used in surface modification processes, enhancing the properties of materials such as metals and plastics by improving their resistance to corrosion and wear.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-(trifluoromethyl)cyclohexane would depend on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. The trifluoromethyl group can influence the reactivity and stability of the compound through its electron-withdrawing effects.
Comparison with Similar Compounds
1-(Bromomethyl)-1-ethylcyclohexane
- Molecular Formula : C₉H₁₇Br
- Molecular Weight : 205.14 g/mol
- Key Differences :
- Replaces the -CF₃ group with an ethyl (-CH₂CH₃) group, reducing electronegativity and steric bulk.
- Lower molecular weight (205.14 vs. 245.08 g/mol) due to the absence of fluorine atoms.
- Ethyl groups are less electron-withdrawing, leading to slower reaction kinetics in nucleophilic substitutions compared to the -CF₃-containing analog.
- Applications : Primarily used in simpler alkylation reactions where steric hindrance is minimized .
1-(Bromomethyl)-1-methanesulfonylcyclohexane
- Molecular Formula : C₈H₁₅BrO₂S
- Molecular Weight : 255.17 g/mol
- Key Differences :
- Substitutes -CF₃ with a methanesulfonyl (-SO₂CH₃) group, a strong electron-withdrawing and leaving group.
- Higher molecular weight (255.17 vs. 245.08 g/mol) due to sulfur and oxygen atoms.
- The sulfonyl group enhances reactivity in elimination and substitution reactions, unlike the chemically stable -CF₃ group.
- Applications : Useful in synthesizing sulfonamide drugs and materials requiring high thermal stability .
Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate
- Molecular Formula : C₁₄H₁₇BrO₂
- Molecular Weight : 313.19 g/mol
- Key Differences :
- Introduces a bromophenyl aromatic ring and an ester (-COOCH₃) group instead of -CF₃.
- Aromaticity enables π-π stacking in materials science, while the ester group offers versatility in hydrolysis and condensation reactions.
- Higher molecular weight (313.19 vs. 245.08 g/mol) due to the phenyl and ester moieties.
- Applications : Key intermediate in dyes, liquid crystals, and polymer additives .
1-(3-Bromophenyl)cyclohexan-1-amine Hydrochloride
- Molecular Formula : C₁₂H₁₆NBr·HCl
- Molecular Weight : 290.62 g/mol
- Key Differences :
- Replaces -CF₃ with an amine (-NH₂) group and a bromophenyl substituent.
- The amine group introduces basicity, enabling salt formation (e.g., hydrochloride) and participation in hydrogen bonding.
- Bromophenyl enhances UV absorption, useful in photochemical studies.
- Applications : Explored in neurological drug development due to structural similarity to bioactive amines .
Comparative Analysis Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Profile | Primary Applications |
|---|---|---|---|---|---|
| 1-(Bromomethyl)-1-(trifluoromethyl)cyclohexane | C₈H₁₂BrF₃ | 245.08 | -CH₂Br, -CF₃ | High stability, moderate SN2 reactivity | Pharmaceutical intermediates |
| 1-(Bromomethyl)-1-ethylcyclohexane | C₉H₁₇Br | 205.14 | -CH₂Br, -CH₂CH₃ | Slow SN2 due to steric hindrance | Alkylation reactions |
| 1-(Bromomethyl)-1-methanesulfonylcyclohexane | C₈H₁₅BrO₂S | 255.17 | -CH₂Br, -SO₂CH₃ | Fast elimination reactions | Sulfonamide synthesis |
| Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate | C₁₄H₁₇BrO₂ | 313.19 | -COOCH₃, -BrPh | Ester hydrolysis, aromatic coupling | Materials science |
| 1-(3-Bromophenyl)cyclohexan-1-amine HCl | C₁₂H₁₆NBr·HCl | 290.62 | -NH₂·HCl, -BrPh | Hydrogen bonding, salt formation | Neurological drug research |
Biological Activity
1-(Bromomethyl)-1-(trifluoromethyl)cyclohexane is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. The unique presence of both bromomethyl and trifluoromethyl groups enhances its reactivity and potential applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The molecular formula for this compound is CHBrF. The structure features a cyclohexane ring with a bromomethyl group and a trifluoromethyl group, which contribute to its unique reactivity profile.
| Property | Value |
|---|---|
| Molecular Formula | CHBrF |
| Molecular Weight | 229.04 g/mol |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
This compound exhibits several biological activities primarily attributed to the trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability. This compound has been investigated for its potential as a pharmaceutical agent due to its ability to interact with various biological targets.
Key Mechanisms:
- Substitution Reactions: The bromomethyl group can be substituted with nucleophiles, leading to the formation of various derivatives that may exhibit different biological activities.
- Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones, which may have distinct biological effects.
Case Studies and Research Findings
Recent studies have explored the biological implications of this compound:
- Antimicrobial Activity: Research indicates that compounds with trifluoromethyl groups often display enhanced antimicrobial properties. A study demonstrated that derivatives of this compound showed significant activity against various bacterial strains, suggesting potential applications in developing new antibiotics .
- Cytotoxicity Studies: In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity, making them potential candidates for cancer therapeutics .
- Drug Development Applications: The compound has been explored as a building block in the synthesis of more complex molecules with improved pharmacokinetic properties. Its structural features allow for modifications that can enhance drug efficacy and reduce toxicity .
Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antimicrobial | Significant activity against bacterial strains |
| Cytotoxicity | Selective cytotoxic effects on cancer cells |
| Drug Development | Potential as a building block for new drugs |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
